![molecular formula C9H13N3 B13256674 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine](/img/structure/B13256674.png)
1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction leads to the formation of tetra- and persubstituted derivatives of pyrazolo[4,3-b]pyridine. Another approach involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenation using halogenating agents like bromine or chlorine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of corresponding pyrazolopyridine oxides, while reduction can yield various reduced derivatives.
Scientific Research Applications
1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and affecting cellular processes. For example, some derivatives of pyrazolo[4,3-b]pyridine have been shown to inhibit Janus kinase and cyclin-dependent kinase, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms and substituents.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound is used as a reagent in the preparation of methoxyquinazoline derivatives.
5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate: This compound has a similar core structure but with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its derivatives have shown diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,5,5-trimethyl-4H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H13N3/c1-9(2)5-4-8-7(11-9)6-10-12(8)3/h4-6,11H,1-3H3 |
InChI Key |
QKPLTTYVGZCHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(N1)C=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


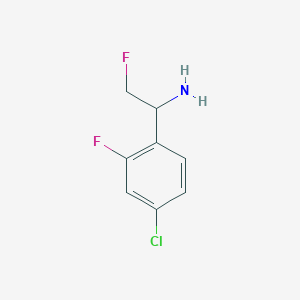


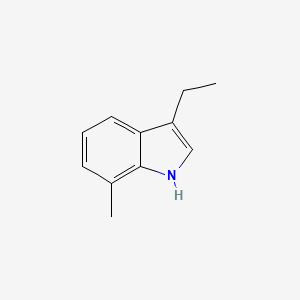

![1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride](/img/structure/B13256629.png)
![1-[(1-Cyclohexylethyl)amino]propan-2-ol](/img/structure/B13256631.png)
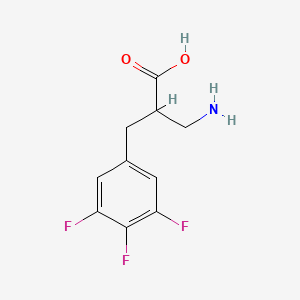
![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13256641.png)
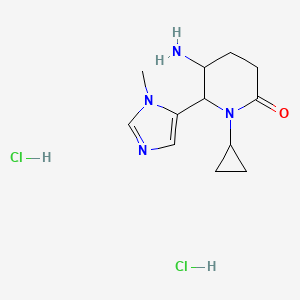
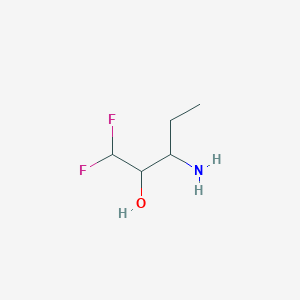
![4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13256652.png)
![4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13256659.png)

